REACTION_CXSMILES
|
CC1NC2C(C=1C1C=C(C3C4C(=CC(C)=C(C)C=4)NC=3C)OC1=O)=CC(C)=C(C)C=2.[CH2:31]([N:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[C:35]([CH:42]2[CH:46]=[C:45]([C:47]3[C:55]4[C:50](=[CH:51][CH:52]=[CH:53][CH:54]=4)[N:49]([CH2:56][CH3:57])[C:48]=3[CH3:58])[O:44][C:43]2=[O:59])=[C:34]1[CH3:60])[CH3:32]>>[CH2:31]([N:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[C:35]([C:42]2[C:43](=[O:59])[O:44][CH:45]([C:47]3[C:55]4[C:50](=[CH:51][CH:52]=[CH:53][CH:54]=4)[N:49]([CH2:56][CH3:57])[C:48]=3[CH3:58])[CH:46]=2)=[C:34]1[CH3:60])[CH3:32]
|
Name
|
3,5-bis(2,5,6-trimethyl-3-indolyl)-2(3H)-furanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC(=C(C=C2C1C1C(OC(=C1)C1=C(NC2=CC(=C(C=C12)C)C)C)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=C(C2=CC=CC=C12)C1C(OC(=C1)C1=C(N(C2=CC=CC=C12)CC)C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=C(C2=CC=CC=C12)C=1C(OC(C1)C1=C(N(C2=CC=CC=C12)CC)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |